Tris(2-phenylpyridine)iridium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

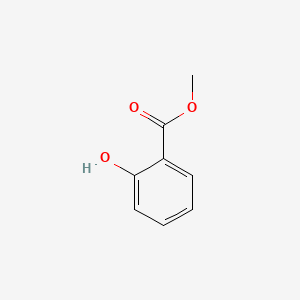

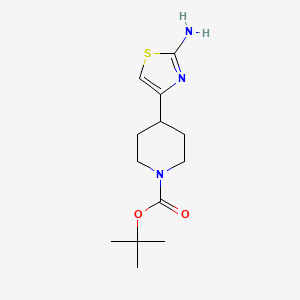

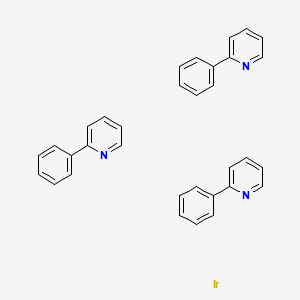

Tris(2-phenylpyridine)iridium, abbreviated as [Ir(ppy)3], is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It is a yellow-green solid and a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands . It is electroluminescent, emitting green light . [Ir(ppy)3] is the most frequently used precursor molecule for the synthesis of electro-phosphorescent materials, which are then used in organic light-emitting diodes (OLEDs). It provides green-color emission and high phosphorescence quantum yield close to unity .

Synthesis Analysis

The complex is prepared by cyclometalation reactions of 2-phenylpyridine and iridium trichloride, as represented by this idealized equation: IrCl3 + 3 C6H5-C5H4N → Ir(C6H4-C5H4N)3 + 3 HCl . A study has also been conducted on the synthesis of all-deuterated this compound for highly stable electrophosphorescence .Molecular Structure Analysis

The complex is observed with the facial stereochemistry, which is chiral . A computational study of this compound, Ir(ppy)3, has been presented . The differences between the calculated and INS spectra of the trigonal and tetragonal forms and the isolated molecule demonstrate that the intermolecular interactions play a significant role .Chemical Reactions Analysis

The complex and many analogues have been investigated for application in photoredox catalysis . Its excited state has a reduction potential of -2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ .Physical and Chemical Properties Analysis

This compound is a yellow-green solid . It has a molar mass of 654.793 g·mol−1 . It is electroluminescent, emitting green light .Mecanismo De Acción

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Direcciones Futuras

Future work on increasing efficiency will realize the largest gains by focusing on improving light out-coupling from the OLED structure . By introducing photoactive fac-tris(2-phenylpyridine)iridium moieties as a ligand backbone to constrain the coordination geometry of cobalt ions, a multifunctional Ir2Co3-type capsule was achieved .

Propiedades

Número CAS |

693794-98-8 |

|---|---|

Fórmula molecular |

C33H24IrN3-3 |

Peso molecular |

654.8 g/mol |

Nombre IUPAC |

iridium;2-phenylpyridine |

InChI |

InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1; |

Clave InChI |

JAZWLEYGTKXZCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |

SMILES canónico |

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.